molecular formula C22H29N5O4S B10834808 3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-ethylbenzenesulfonamide

3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-ethylbenzenesulfonamide

Cat. No.: B10834808
M. Wt: 459.6 g/mol
InChI Key: IVGZHVCCAQPDME-OAHLLOKOSA-N
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Preparation Methods

The synthetic routes and reaction conditions for PMID26924192-Compound-53 involve several steps. The compound is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications. The industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

PMID26924192-Compound-53 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can be reduced using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

PMID26924192-Compound-53 has a wide range of scientific research applications, including:

Mechanism of Action

PMID26924192-Compound-53 exerts its effects by inhibiting bromodomain and extraterminal domain proteins. These proteins recognize and bind acetylated histones, playing a key role in transcription regulation and epigenetic memory transmission. By inhibiting these proteins, the compound disrupts the recruitment of transcriptional machinery to specific gene promoters, thereby modulating gene expression and cellular functions .

Properties

Molecular Formula

C22H29N5O4S

Molecular Weight

459.6 g/mol

IUPAC Name

3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-ethylbenzenesulfonamide

InChI

InChI=1S/C22H29N5O4S/c1-4-23-32(29,30)18-7-5-6-16(14-18)24-20-9-8-19-21(25-20)27(15(2)22(28)26(19)3)17-10-12-31-13-11-17/h5-9,14-15,17,23H,4,10-13H2,1-3H3,(H,24,25)/t15-/m1/s1

InChI Key

IVGZHVCCAQPDME-OAHLLOKOSA-N

Isomeric SMILES

CCNS(=O)(=O)C1=CC=CC(=C1)NC2=NC3=C(C=C2)N(C(=O)[C@H](N3C4CCOCC4)C)C

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC(=C1)NC2=NC3=C(C=C2)N(C(=O)C(N3C4CCOCC4)C)C

Origin of Product

United States

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